![molecular formula C16H18ClN3 B2923493 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride CAS No. 2172023-13-9](/img/structure/B2923493.png)
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based derivatives. The compound has been found to have various applications in scientific research, including pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride is not fully understood. However, it has been found to interact with various biological targets, including receptors, enzymes, and proteins. The compound has been found to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been found to modulate the activity of certain receptors, including serotonin receptors and dopamine receptors.
Effets Biochimiques Et Physiologiques
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and modulating the activity of certain receptors. The compound has also been found to have anti-inflammatory and analgesic effects by modulating the activity of certain enzymes and receptors. Furthermore, it has been found to have neuroprotective effects by modulating the activity of certain receptors and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been found to have high stability, making it suitable for long-term storage. However, the compound has certain limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and activity. Furthermore, the compound has been found to have certain toxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are various future directions for the research on 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. Another direction is to further elucidate its mechanism of action by studying its interactions with various biological targets. Furthermore, future research can focus on optimizing the synthesis method of the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride involves the reaction between 4-methylpiperazine and benzo[cd]indole in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the product is high, and the purity can be determined by various analytical techniques, including NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride has various applications in scientific research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. The compound has also been used as a tool for studying the mechanism of action of various biological processes, including protein-protein interactions and enzyme activity.
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)benzo[cd]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.ClH/c1-18-8-10-19(11-9-18)16-13-6-2-4-12-5-3-7-14(17-16)15(12)13;/h2-7H,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXNHNMHSPIKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC4=C3C2=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),2,4,6,8,10-hexaene hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

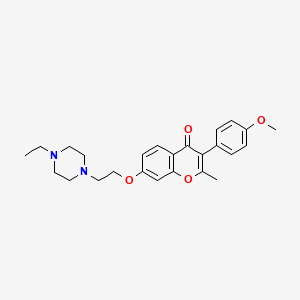
![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2923415.png)
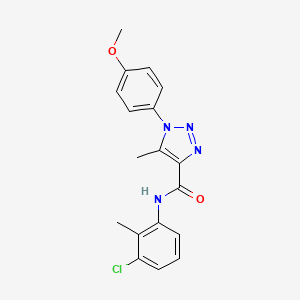
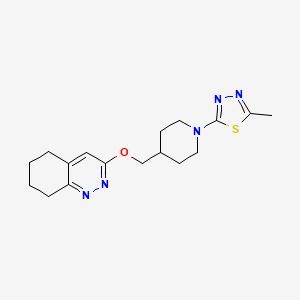
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)


![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)
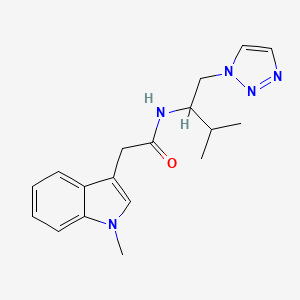
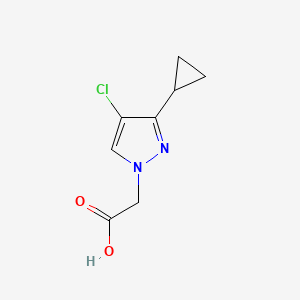
![6-Methyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2923428.png)

![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)